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Introduction

ATTO 565, a rhodamine-based fluorescent dye, has emerged as a valuable tool in high-
sensitivity and long-term live-cell imaging applications.[1] Its exceptional optical properties,
including a high fluorescence quantum yield and photostability, make it a popular choice for
advanced microscopy techniques.[1][2] This technical guide provides an in-depth analysis of
the biocompatibility of ATTO 565 amine, a derivative commonly used for labeling biomolecules.
It consolidates key data on cytotoxicity and phototoxicity, offers detailed experimental protocols,
and presents visual workflows to aid in experimental design and execution.

Core Properties of ATTO 565

ATTO 565 is characterized by its strong absorption and emission in the visible spectrum,
making it compatible with common laser lines in fluorescence microscopy.[3][4] Its key optical
and photophysical parameters are summarized below.

Table 1: Optical and Photophysical Properties of ATTO
565
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Property Value Reference(s)

Maximum Excitation

564 nm [1]4]
Wavelength (Aex)
Maximum Emission

590 nm [11[3114]
Wavelength (Aem)
Molar Extinction Coefficient (g) 120,000 M—tcm™1 [1]
Fluorescence Quantum Yield

90% [1]I3]
(P)
Fluorescence Lifetime (1) 4.0ns [1]

Biocompatibility Profile

The suitability of a fluorescent probe for live-cell imaging is critically dependent on its
biocompatibility. This encompasses both its inherent chemical toxicity (cytotoxicity) and the
damage induced by light excitation (phototoxicity).

Cytotoxicity Assessment

ATTO 565 generally exhibits low biotoxicity.[2][5] However, as with any exogenous agent, it is
crucial to determine the optimal concentration to minimize cytotoxic effects while achieving
sufficient signal for imaging.

One study demonstrated that an ATTO 565-based fluorescent probe showed good cell
permeability and low cytotoxicity, with 85% of cells remaining viable after a 30-minute
incubation.[5]

. Concentrati  Incubation Viability Percent
Cell Line ] L Reference
on Time Assay Viability
Not Specified  Not Specified 30 min Not Specified  85% [5]

Phototoxicity Profile
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Phototoxicity arises from the generation of reactive oxygen species (ROS) by the fluorophore
upon excitation, which can lead to cellular damage and apoptosis. While ATTO 565 is known
for its high photostability, intense or prolonged illumination can still induce phototoxic effects.[1]

[4]

Photostability, the dye's resistance to photobleaching, is often used as an indicator of its
potential for lower phototoxicity. The average bleaching times for ATTO 565 under different light
intensities have been reported.[4]

Average Bleaching Time

Light Intensity (W/cm?) () Reference
s

284 63.0 [4]

568 21.8 [4]

1136 18.2 [4]

Experimental Protocols
Protein Labeling with ATTO 565 NHS Ester

ATTO 565 amine is typically conjugated to proteins via its N-hydroxysuccinimide (NHS) ester
derivative, which reacts with primary amines on the protein.[6]

Materials:

Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS)

ATTO 565 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Bicarbonate buffer (1 M, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:
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Prepare Protein Solution: Dissolve the protein in a suitable buffer to a final concentration of 2
mg/mL. If the buffer contains amines (e.g., Tris), dialyze the protein against PBS. Adjust the
pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 565 NHS ester in
DMF or DMSO to a concentration of 2 mg/mL.

Conjugation Reaction: Add a 5- to 15-fold molar excess of the dye stock solution to the
protein solution while gently stirring.[1] Incubate the reaction for 1 hour at room temperature,
protected from light.[1]

Purification: Separate the labeled protein from unreacted dye using a size-exclusion
chromatography column.[1]

Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm
(for the protein) and 564 nm (for ATTO 565) to calculate the DOL.[1]

Live-Cell Staining with ATTO 565 Conjugates

Materials:

Cells cultured on glass-bottom dishes or coverslips

ATTO 565-labeled protein conjugate

Cell culture medium (phenol red-free for imaging)

Phosphate-buffered saline (PBS)

Procedure:

Cell Preparation: Culture cells to the desired confluency.

Staining Solution Preparation: Dilute the ATTO 565-labeled protein conjugate in pre-warmed,
phenol red-free cell culture medium to the desired final concentration (e.g., 3-6 UM,
optimization may be required).[7]
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Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the
staining solution to the cells.

Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO2 atmosphere.[7]

Washing: Remove the staining solution and wash the cells two to three times with pre-
warmed, phenol red-free medium to remove unbound conjugate.

Imaging: Image the cells immediately in phenol red-free medium.

Cytotoxicity Assay (MTS Assay)

Materials:

Cells seeded in a 96-well plate
ATTO 565 amine or conjugate at various concentrations
MTS reagent

Plate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-4,000 cells per well and
culture for 24 hours.

Treatment: Treat the cells with a serial dilution of the ATTO 565 compound for the desired
duration (e.g., 24 hours). Include untreated cells as a control.

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions
and incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated
control cells.
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Phototoxicity Assay

Materials:

e Cells stained with ATTO 565 conjugate (as described above)

e Fluorescence microscope with a defined region of interest (ROI) illumination capability
» Cell viability indicator (e.g., Propidium lodide or a live/dead cell staining kit)

Procedure:

Cell Preparation and Staining: Prepare and stain cells with the ATTO 565 conjugate as for
live-cell imaging.

e Pre-illumination Imaging: Acquire a low-magnification image of the cells and a pre-
illumination fluorescence image of the target area.

» Phototoxicity Induction: Expose a defined ROI to continuous excitation light at 561 nm for a
set duration (e.g., 1, 5, 10 minutes) using a specific laser power.

» Post-illumination Viability Staining: Immediately after illumination, add a cell viability indicator
to the medium and incubate according to the manufacturer's protocol.

o Post-illumination Imaging: Acquire brightfield and fluorescence images to assess cell
morphology and the uptake of the viability stain in the illuminated and surrounding non-
illuminated areas.

o Quantification: Quantify the number of dead cells (positive for the viability stain) within the
illuminated ROI and in control regions.

Visualizing Experimental Workflows
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Conclusion

ATTO 565 amine is a high-performance fluorescent probe suitable for a wide range of live-cell
imaging applications. Its low intrinsic cytotoxicity and high photostability contribute to its
excellent biocompatibility. However, for quantitative and long-term imaging studies, it is
imperative for researchers to empirically determine the optimal dye concentration and
illumination parameters to minimize phototoxic effects and ensure the integrity of the biological
system under investigation. The protocols and data presented in this guide provide a solid
foundation for developing robust and reliable live-cell imaging experiments with ATTO 565.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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